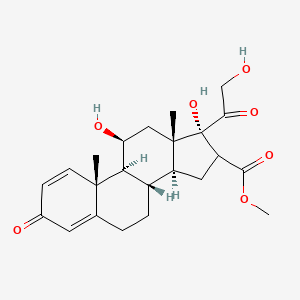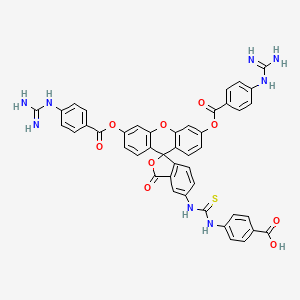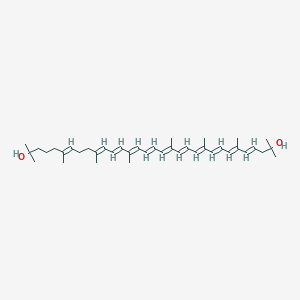
Methyl prednisolone-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl prednisolone-16-carboxylate is a steroid acid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a prednisolone-16-carboxylic acid.
Scientific Research Applications
Novel Anti-inflammatory Steroids
Research on methyl prednisolone-16-carboxylate (Methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate) has shown promising results in developing safer local anti-inflammatory agents. This steroid derivative exhibits increased local anti-inflammatory activity while minimizing systemic effects, making it a potentially safer topical therapeutic agent. Studies demonstrate its effectiveness in local anti-inflammatory assays and its minimal impact on plasma corticosterone and ACTH levels, highlighting its potential for topical applications with reduced side effects (Heiman et al., 1989).
Enhanced Synthesis Techniques
Advancements in synthesis techniques for this compound derivatives have been made. These include methods for creating derivatives with a 16α-methyl carboxylate group, offering potential for new steroidal compounds with improved therapeutic profiles. Such synthesis methods could be crucial for developing novel steroids with targeted properties (You et al., 1995).
Development of Antedrugs
The antedrug concept has been applied to corticosteroids, including this compound derivatives. This approach aims to create safer anti-inflammatory and anti-asthmatic therapies by synthesizing derivatives that are metabolically transformed into inactive compounds, thereby reducing systemic side effects. The synthesis of 21‐thioalkylether derivatives of methyl 16‐prednisolone carboxylates, for example, represents a step towards safer corticosteroid therapies (Khan & Lee, 2007).
Topical Anti-inflammatory Steroids with Reduced Side Effects
Derivatives of this compound have shown significant potential in developing topical anti-inflammatory steroids with reduced systemic side effects. Such steroids are being designed to offer potent local activity while being metabolized into inactive forms, reducing the risk of systemic side effects. This is crucial in creating more effective and safer treatments for inflammatory conditions (Heiman et al., 1990).
Applications in Ulcerative Colitis
Research into hydrophilic steriod derivatives like methyl 20-β-glucopyranosyloxyprednisolonates, derived from prednisolone and similar to this compound, indicates potential for treating ulcerative colitis. These compounds, designed as 'pro-antedrugs,' may specifically target colonic mucosa, offering a new approach to oral treatment for this condition (Kimura et al., 1994).
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16?,17-,19+,21-,22-,23-/m0/s1 |
InChI Key |
SNIXVWCOGOOOGH-ZIIXMLBZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)

![(Z)-7-[(5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255259.png)






![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)

![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)

